N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
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Overview
Description
N-(4-tert-butylphenyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction, where a diene and a dienophile react under specific conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and azabicyclo compounds, such as tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
Uniqueness
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is unique due to its specific substitution pattern and the presence of the tert-butylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)13-7-9-14(10-8-13)19-17(21)20-15-5-4-6-16(20)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHXBFUGNANMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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